2,4,6-Trifluoro-1-(methoxymethoxy)benzene
CAS No.: 2179038-29-8
Cat. No.: VC11669789
Molecular Formula: C8H7F3O2
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2179038-29-8 |
|---|---|
| Molecular Formula | C8H7F3O2 |
| Molecular Weight | 192.13 g/mol |
| IUPAC Name | 1,3,5-trifluoro-2-(methoxymethoxy)benzene |
| Standard InChI | InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 |
| Standard InChI Key | ASSUFLLUELDJKV-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C=C(C=C1F)F)F |
| Canonical SMILES | COCOC1=C(C=C(C=C1F)F)F |
Introduction
2,4,6-Trifluoro-1-(methoxymethoxy)benzene is an aromatic compound characterized by the presence of three fluorine atoms and a methoxymethoxy substituent on a benzene ring. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthetic Routes
Several synthetic routes have been proposed for the preparation of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, though specific details are not widely available in reliable sources. Generally, the synthesis of such compounds involves careful selection of starting materials and conditions to ensure the correct placement of fluorine and methoxymethoxy groups.
Applications and Research Findings
The unique structure of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene lends itself to various applications, particularly in the fields of pharmaceuticals and organic chemistry. Interaction studies focusing on this compound are essential for understanding its behavior in biological systems. Preliminary studies on similar compounds indicate that interactions with enzymes or receptors can lead to significant biological effects.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Difluoro-1-methoxybenzene | Two fluorine atoms and one methoxy group | Less electronegative than trifluoromethyl |
| Trifluoromethylbenzene | Three fluorine atoms | Lacks the methoxymethoxy group |
| 3-Methoxy-4-trifluoromethylphenol | Trifluoromethyl group at position 4 | Hydroxyl group instead of methoxymethoxy |
| 2-Fluoro-4-methoxyphenol | One fluorine atom and one methoxy group | Lacks trifluoromethyl substituents |
| 2-(Methoxymethoxy)-5-trifluoromethylphenol | Methoxymethoxy and trifluoromethyl | Different positioning of substituents |
Comparison with Similar Compounds
2,4,6-Trifluoro-1-(methoxymethoxy)benzene shares structural similarities with several other compounds, but its unique combination of fluorine atoms and the methoxymethoxy group sets it apart. This combination may influence its reactivity, solubility, and potential biological activity compared to compounds with different substituents.
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